1-(4-methoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethan-1-one
Description
1-(4-Methoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 3-methylphenyl group at position 3 and a sulfanyl (-S-) linker at position 3. The ethanone moiety is attached to a 4-methoxyphenyl group, contributing to its electronic and steric profile.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-12-4-3-5-14(10-12)17-19-18(24-20-17)23-11-16(21)13-6-8-15(22-2)9-7-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVTVDRJEYIJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogues and their distinguishing features:
Key Findings from Comparative Analysis
Core Heterocycle Influence: Thiadiazole vs. Oxadiazole/Triazole: The 1,2,4-thiadiazole core (target compound) exhibits distinct electronic properties compared to oxadiazole () or triazole (). Thiazole Derivatives: Compounds with thiazole cores (e.g., ) show similar sulfanyl linkages but differ in aromatic substituents, which may alter solubility and bioavailability .
Substituent Effects :
- 4-Methoxyphenyl Group : The target compound’s 4-methoxyphenyl group increases lipophilicity compared to analogues with azepane () or chlorophenyl () groups. This could enhance membrane permeability .
- Trifluoromethyl and Pyridinyl Groups : The presence of these groups in ’s compound likely improves metabolic stability and target affinity due to fluorine’s electronegativity and pyridine’s hydrogen-bonding capability .
Triazole-containing analogues () are often explored in kinase inhibition, indicating divergent therapeutic applications compared to thiadiazoles .
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